2-(4-Bromophenyl)thiazolidine

Description

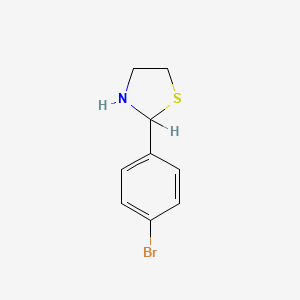

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMUSIBVYIZADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902630 | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815740 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

67086-81-1 | |

| Record name | Thiazolidine, 2-(p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-(4-Bromophenyl)thiazolidine

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)thiazolidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We present a field-proven, step-by-step protocol for its synthesis via the condensation of 4-bromobenzaldehyde and cysteamine. The guide delves into the underlying reaction mechanism, explaining the causality behind each experimental step to ensure reproducibility and understanding. Furthermore, we detail a complete characterization workflow, employing modern spectroscopic techniques including ¹H NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Expected data and interpretation guidelines are provided to create a self-validating system for researchers. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and verification of this thiazolidine derivative.

Introduction: The Significance of the Thiazolidine Scaffold

Thiazolidine derivatives are a prominent class of heterocyclic compounds that command significant attention in the field of medicinal chemistry. The thiazolidine ring is a key structural motif found in a variety of biologically active molecules, including antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2][3] The synthesis of substituted thiazolidines, such as this compound, is a foundational step in the exploration of new therapeutic agents. The presence of the bromophenyl group at the 2-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide focuses on the direct and efficient synthesis of this compound and its rigorous characterization, providing a reliable foundation for its use in further research and development.

Synthesis of this compound

The synthesis is achieved through a classical condensation reaction between an aldehyde (4-bromobenzaldehyde) and an aminothiol (cysteamine). This reaction proceeds under mild conditions and is a well-established method for forming the thiazolidine ring system.[4][5]

Underlying Reaction Mechanism

The formation of the thiazolidine ring from an aldehyde and cysteamine is a multi-step process initiated by the nucleophilic attack of the cysteamine's amino group on the electrophilic carbonyl carbon of the aldehyde.[4][6] This is followed by an intramolecular cyclization involving the thiol group.

The proposed mechanism is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cysteamine attacks the carbonyl carbon of 4-bromobenzaldehyde.

-

Intermediate Formation: This attack forms a transient hemiaminal (or carbinolamine) intermediate.

-

Dehydration & Iminium Ion Formation: The hemiaminal readily dehydrates, often facilitated by a protic solvent, to form a Schiff base (an iminium ion).[6]

-

Intramolecular Cyclization: The nucleophilic thiol group (-SH) then attacks the electrophilic carbon of the iminium ion in an intramolecular fashion.

-

Deprotonation: A final deprotonation step yields the stable, five-membered this compound ring.

}

Figure 1: Reaction mechanism for the formation of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[7] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Bromobenzaldehyde | 185.02 | 2.50 g | 13.5 | Aldehyde Substrate |

| Cysteamine Hydrochloride | 113.61 | 1.53 g | 13.5 | Aminothiol Substrate |

| Ethanol (EtOH) | 46.07 | 15 mL | - | Solvent |

| Deionized Water | 18.02 | 5 mL | - | Solvent |

| Sodium Carbonate (Na₂CO₃) | 105.99 | ~0.72 g | ~6.8 | Base |

| Diethyl Ether (Et₂O) | 74.12 | 60 mL | - | Extraction Solvent |

Step-by-Step Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (2.5 g, 13.5 mmol) in ethanol (15 mL). In a separate beaker, prepare a solution of cysteamine hydrochloride (1.53 g, 13.5 mmol) in deionized water (5 mL).

-

Reaction Initiation: While stirring the aldehyde solution at room temperature, add the aqueous cysteamine hydrochloride solution dropwise.

-

Causality Note: Cysteamine is often supplied as its hydrochloride salt for stability. The reaction can proceed with the salt, with the final product being the protonated thiazolidine salt.[8] The free base can be generated in situ or, as in this protocol, the product is isolated after basification.

-

-

Reaction Progression: Stir the resulting solution at room temperature for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After 18 hours, remove the bulk of the ethanol using a rotary evaporator.

-

Work-up and Extraction: Dilute the remaining residue with deionized water (15 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Causality Note: This extraction step is crucial for removing any unreacted 4-bromobenzaldehyde, which is significantly more soluble in diethyl ether than the protonated thiazolidine product residing in the acidic aqueous layer.

-

-

Basification and Precipitation: Carefully collect the acidic aqueous layer. While stirring vigorously, slowly add solid sodium carbonate in small portions until the solution is basic (pH > 8, check with pH paper) and a precipitate forms.

-

Causality Note: The addition of a base deprotonates the thiazolidine's nitrogen atom, neutralizing the hydrochloride salt. This significantly reduces the product's solubility in water, causing it to precipitate out as a solid.

-

-

Isolation and Drying: Filter the heavy white precipitate using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 10 mL) to remove any inorganic salts. Dry the collected solid in a vacuum desiccator to yield this compound as a white crystalline solid.[7]

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic methods provides a complete structural profile.

}

Figure 2: General workflow for the characterization of the synthesized compound.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound based on literature values and spectroscopic principles.[7]

| Technique | Expected Data |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.47 (d, J=8.4 Hz, 2H, Ar-H), 7.38 (d, J=8.4 Hz, 2H, Ar-H), 5.55 (s, 1H, H2), 3.5-3.6 (m, 1H, H5), 3.05-3.2 (m, 3H, H4, H5), 2.4 (br s, 1H, NH). |

| Mass Spectrometry (ESI+) | m/z 244/246 (M+H)⁺ in an ~1:1 ratio, corresponding to ⁷⁹Br and ⁸¹Br isotopes. |

| Infrared (IR) (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1590 (Ar C=C stretch), ~1480 (Ar C=C stretch). |

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the proton environment in the molecule.

-

Aromatic Region (δ 7.3-7.5 ppm): Two doublets are expected, integrating to two protons each. These correspond to the protons on the 4-bromophenyl ring, exhibiting a characteristic AA'BB' splitting pattern.[7]

-

Methine Proton (δ 5.55 ppm): A singlet integrating to one proton corresponds to the H2 proton at the chiral center, positioned between the sulfur and nitrogen atoms.[7]

-

Methylene Protons (δ 3.0-3.6 ppm): Two multiplets integrating to a total of four protons represent the H4 and H5 methylene protons of the thiazolidine ring. Their complex splitting is due to geminal and vicinal coupling.[7]

-

Amine Proton (δ 2.4 ppm): A broad singlet corresponds to the N-H proton. Its broadness is due to quadrupole broadening and potential chemical exchange.[7]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

-

Molecular Ion Peak: The spectrum should show a prominent pair of peaks at m/z 244 and 246.[7] This corresponds to the protonated molecule, [M+H]⁺.

-

Isotopic Pattern: The near 1:1 intensity ratio of the m/z 244 and 246 peaks is the definitive signature of the presence of a single bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal natural abundance.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in the molecule.

-

N-H Stretch (~3300 cm⁻¹): A moderate absorption band in this region indicates the presence of the secondary amine (N-H) group in the thiazolidine ring.

-

C-H Stretches (~2900-3100 cm⁻¹): Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene groups appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretches (~1480-1590 cm⁻¹): Strong absorptions in this region are characteristic of the carbon-carbon double bonds within the phenyl ring.

Conclusion

This guide has detailed a reliable and well-documented procedure for the synthesis of this compound. By explaining the rationale behind the key steps in the reaction and work-up, we provide a protocol that is not only repeatable but also adaptable. The comprehensive characterization data serves as a benchmark for researchers to verify the structural integrity and purity of their synthesized material. The successful synthesis and verification of this compound open the door for its application as a key intermediate in the development of novel, biologically active molecules.

References

-

Huang, T. C., Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. [Link][4][6][9]

-

Perfumer & Flavorist. (Date not available). Reaction Systems. Perfumer & Flavorist. [Link][10]

-

Krishnamurthy, S., et al. (2024). Spontaneous Peptide Ligation Mediated by Cysteamine. JACS Au. [Link][11]

-

Acta Crystallographica Section E: Structure Reports Online. (2011). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. National Institutes of Health. [Link][1]

-

Siddiqui, H. L., et al. (2011). Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. PPAR Research. [Link][12]

-

Mishra, R. K., et al. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. Journal of Pharmaceutical Negative Results. [Link][13]

-

ResearchGate. (Date not available). Reaction mechanism of cysteamine and aldehydes. ResearchGate. [Link][5]

-

Shukla, A., et al. (2014). Synthesis, Characterization of some New 4- Thiazolidinone of Acenaphthoquinone. International Journal of ChemTech Research. [Link][3]

-

ResearchGate. (Date not available). Why is my Amide Coupling Not working using Cysteamine? ResearchGate. [Link][8]

-

Son, S., et al. (2018). Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection. Antimicrobial Agents and Chemotherapy. [Link][14]

-

Al-Amiery, A. A., et al. (2019). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules. [Link][2]

Sources

- 1. 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. 2-(4-BROMO-PHENYL)-THIAZOLIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnrjournal.com [pnrjournal.com]

- 14. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Bromophenyl)thiazolidine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolidine Scaffold and the Significance of 2-(4-Bromophenyl)thiazolidine

The thiazolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen atoms, offers a versatile template for designing molecules with a wide array of pharmacological properties, including antimicrobial, antiviral, antioxidant, anticancer, and anti-inflammatory activities.[2] The structural diversity achievable through substitution on the thiazolidine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it an attractive starting point for drug discovery programs.[2]

Within this important class of compounds, this compound emerges as a molecule of significant interest. The presence of a bromophenyl group at the 2-position introduces a key structural motif known to influence biological activity, often by participating in halogen bonding and other intermolecular interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the exploration of novel therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 67086-81-1 | [3][4][5][6][7][8] |

| Molecular Formula | C₉H₁₀BrNS | [3][4][5][8] |

| Molecular Weight | 244.15 g/mol | [3][5] |

| Melting Point | 107 °C (lit. 105-107 °C) | [3] |

| Appearance | White crystalline solid | [3] |

The structure of this compound has been confirmed through various spectroscopic techniques.

Spectroscopic Data:

-

¹H NMR (300 MHz, D6-DMSO):

-

δ 2.4 (br s, 1H, NH)

-

δ 3.05-3.2 (m, 2H, H4, H5)

-

δ 3.5-3.6 (m, 1H, H5)

-

δ 5.55 (s, 1H, H2)

-

δ 7.38 (d, J=8.4 Hz, 2H, ArH)

-

δ 7.47 (d, J=8.4 Hz, 2H, ArH)[3]

-

-

Mass Spectrometry (ESI+):

-

m/z 246/244 (M+H, 100%)

-

m/z 287/285 (M+MeCN+H, 30%)[3]

-

The ¹H NMR spectrum clearly indicates the presence of the thiazolidine ring protons and the characteristic splitting pattern of a para-substituted benzene ring. The mass spectrum confirms the molecular weight and the isotopic pattern of bromine.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-bromobenzaldehyde and cysteamine hydrochloride.[3] This reaction is a straightforward and efficient method for constructing the thiazolidine ring.

Experimental Protocol:

Step 1: Reaction Setup A solution of 4-bromobenzaldehyde (2.5 g, 13.5 mmol) in ethanol (15 ml) is prepared in a suitable reaction vessel.

Step 2: Addition of Cysteamine A solution of cysteamine hydrochloride (0.5 g, 4.4 mmol) in water (5 ml) is added dropwise to the stirred solution of 4-bromobenzaldehyde at room temperature.[3]

Step 3: Reaction The reaction mixture is stirred at room temperature for 18 hours.[3]

Step 4: Work-up and Purification

-

The bulk of the ethanol is removed under reduced pressure using a rotary evaporator.[3]

-

The residue is diluted with water (15 ml) and extracted with diethyl ether (3 x 20 ml) to remove any unreacted 4-bromobenzaldehyde.[3]

-

The acidic aqueous layer is then carefully basified by the slow addition of solid sodium carbonate (0.3 g) until a heavy white precipitate forms.[3]

-

The precipitate is collected by filtration and washed thoroughly with water (3 x 10 ml).[3]

-

The solid product is dried in a vacuum desiccator to yield 2-(4-bromophenyl)-1,3-thiazolidine as a white crystalline solid (0.73 g, 68% yield).[3]

Caption: Synthesis workflow for this compound.

Reactivity and Potential Metabolic Pathways

The reactivity of the this compound molecule is primarily centered around the thiazolidine ring and the bromophenyl substituent. The nitrogen atom of the thiazolidine ring possesses a lone pair of electrons and can act as a nucleophile. The C-H bond at the 2-position can be susceptible to oxidation. The bromophenyl group can undergo typical aromatic substitution reactions, although the bromine atom deactivates the ring towards electrophilic substitution.

While specific metabolic studies on this compound are not extensively documented, the metabolism of related thiazolidine-containing drugs can provide insights. The metabolic fate of such compounds often involves oxidation of the thiazolidine ring, potentially leading to ring opening.[1] The bromophenyl group may undergo hydroxylation mediated by cytochrome P450 enzymes. The overall metabolic profile will ultimately depend on the specific substituents and the biological system .[1]

Applications in Drug Discovery and Development

Thiazolidine derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of reported biological activities.[9] The parent class of compounds, thiazolidinediones (TZDs), are well-known for their use in the management of type 2 diabetes.[10] These compounds act as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[10] Activation of PPAR-γ by TZDs leads to enhanced insulin sensitivity.[10]

While the specific biological activities of this compound are not yet fully elucidated, its structural similarity to known bioactive molecules suggests potential for various therapeutic applications. The presence of the 4-bromophenyl group is a common feature in many pharmacologically active compounds and can contribute to enhanced binding affinity and selectivity for various biological targets. Further research is warranted to explore the potential of this compound and its derivatives as novel therapeutic agents.

Caption: General mechanism of action for thiazolidinedione drugs.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound. Based on the safety data for related compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[3]

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

First Aid:

-

After inhalation: Move to fresh air.

-

After skin contact: Wash off with soap and plenty of water.

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

After ingestion: Rinse mouth with water.

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion and Future Directions

This compound is a readily accessible heterocyclic compound with a structural framework that holds significant promise for applications in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its chemical properties provide a solid foundation for further derivatization and exploration. While the specific biological activities of this compound are yet to be fully characterized, the well-established pharmacological importance of the thiazolidine scaffold, coupled with the influence of the bromophenyl substituent, makes it a compelling target for future investigation. Researchers are encouraged to explore the synthesis of novel analogs and to conduct comprehensive biological screening to unlock the full therapeutic potential of this intriguing molecule.

References

-

T. A. T. T. Tran, H. T. T. Nguyen, H. N. T. Le, et al., "Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus," ChemMedChem, vol. 16, no. 11, pp. 1717-1738, 2021.

-

Arctom, "CAS NO. 67086-81-1 | 2-(4-bromophenyl)-1,3-thiazolidine," [Online]. Available: [Link].

-

Molbase, "Cas no 67086-81-1 (2-(4-bromophenyl)-1,3-thiazolidine)," [Online]. Available: [Link].

-

JHECHEM CO LTD, "Buy 2-(4-bromophenyl)-1,3-thiazolidine," [Online]. Available: [Link].

- S. K. Sahu and A. Jain, "Thiazolidine derivatives and their pharmacological actions," E3S Web of Conferences, vol. 556, p. 01052, 2024. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01052/e3sconf_rawmu2024_01052.html]

- A. A. R. Mahmood, "Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives," ResearchGate, Feb. 2018. [URL: https://www.researchgate.

- S. A. G. E. M. Hussein, "Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity," ResearchGate, Apr. 2022. [URL: https://www.researchgate.net/publication/360096642_Synthesis_of_some_new_Thiazolidine_and_134-Oxadiazole_Derived_from_L-cysteine_and_Study_of_Their_Biological_Activity]

- R. Kumar, S. K. Singh, and V. K. Singh, "Review on Recent developments and biological activities of 2, 4-thiazolidinediones," International Journal of Pharmaceutical Sciences and Research, vol. 7, no. 1, pp. 1-14, 2016.

- A. C. Calkin and M. A. Cooper, "Thiazolidinediones - mechanisms of action," Australian Prescriber, vol. 27, no. 3, pp. 67-69, 2004. [URL: https://www.nps.org.au/australian-prescriber/articles/thiazolidinediones-mechanisms-of-action].au/australian-prescriber/articles/thiazolidinediones-mechanisms-of-action]

Sources

- 1. Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-BROMO-PHENYL)-THIAZOLIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 67086-81-1(2-(4-bromophenyl)-1,3-thiazolidine) | Kuujia.com [pt.kuujia.com]

- 8. echemi.com [echemi.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic Blueprint of 2-(4-Bromophenyl)thiazolidine: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth spectroscopic analysis of 2-(4-Bromophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) spectroscopy and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental observations and provides a self-validating framework for the spectroscopic characterization of this and similar molecules.

Introduction: The Significance of this compound

Thiazolidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a 2-aryl substituent, such as the 4-bromophenyl group, significantly influences the molecule's steric and electronic properties, which in turn can modulate its pharmacological profile. A precise and unambiguous structural elucidation is paramount for understanding its structure-activity relationship (SAR) and for the development of novel therapeutic agents. This guide provides a detailed spectroscopic characterization of this compound to serve as a foundational reference.

Synthesis and Sample Preparation

The synthesis of this compound is typically achieved through the condensation reaction of 4-bromobenzaldehyde with cysteamine hydrochloride.[1]

Experimental Protocol: Synthesis

-

A solution of 4-bromobenzaldehyde (13.5 mmol) in ethanol (15 ml) is prepared.

-

A solution of cysteamine hydrochloride (4.4 mmol) in water (5 ml) is added dropwise to the aldehyde solution with stirring.

-

The reaction mixture is stirred at room temperature for 18 hours.

-

The ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is diluted with water and extracted with diethyl ether to remove any unreacted aldehyde.

-

The acidic aqueous layer is then basified by the slow addition of solid sodium carbonate, leading to the precipitation of the product.

-

The resulting white solid is filtered, washed with water, and dried under vacuum to yield this compound.[1]

For NMR analysis, approximately 5-10 mg of the purified solid is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d6) or chloroform-d (CDCl3), and transferred to a 5 mm NMR tube.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Data for this compound in DMSO-d6

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.47 | d (J = 8.4 Hz) | 2H | Ar-H (ortho to Br) |

| ~7.38 | d (J = 8.4 Hz) | 2H | Ar-H (meta to Br) |

| ~5.55 | s | 1H | H-2 (methine) |

| ~3.5-3.6 | m | 1H | H-5 |

| ~3.05-3.2 | m | 3H | H-4, H-5 |

| ~2.4 | br s | 1H | NH |

Source: Adapted from experimental data.[1]

Interpretation:

-

Aromatic Region: The two doublets at approximately 7.47 and 7.38 ppm are characteristic of a para-substituted benzene ring. The coupling constant of 8.4 Hz is typical for ortho-coupling between adjacent aromatic protons. The downfield shift of these protons is due to the deshielding effect of the aromatic ring current.[2]

-

Methine Proton (H-2): The singlet at ~5.55 ppm is assigned to the proton at the C-2 position of the thiazolidine ring. Its downfield shift is attributed to its position between two heteroatoms (N and S) and adjacent to the aromatic ring.

-

Thiazolidine Ring Protons (H-4 and H-5): The multiplets observed between 3.05 and 3.6 ppm correspond to the methylene protons of the thiazolidine ring. The complexity of these signals arises from geminal and vicinal coupling.

-

NH Proton: The broad singlet at ~2.4 ppm is characteristic of the amine proton. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.

Caption: Molecular structure of this compound with ¹H NMR assignments.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~140 | Ar-C (quaternary) | C-1' attached to the thiazolidine ring. |

| ~131 | Ar-CH | C-3' and C-5' (meta to the thiazolidine ring). |

| ~129 | Ar-CH | C-2' and C-6' (ortho to the thiazolidine ring). |

| ~122 | Ar-C (quaternary) | C-4' attached to Bromine. |

| ~65 | C-2 (methine) | Carbon between two heteroatoms (N and S). |

| ~55 | C-5 (methylene) | Methylene carbon adjacent to sulfur. |

| ~32 | C-4 (methylene) | Methylene carbon adjacent to nitrogen. |

Interpretation:

-

Aromatic Carbons: The aromatic region is expected to show four signals: two for the protonated carbons and two for the quaternary carbons. The carbon attached to the bromine atom (C-4') will be shielded compared to the other quaternary carbon (C-1').[2]

-

Thiazolidine Ring Carbons: The methine carbon (C-2) is expected to be the most downfield of the aliphatic carbons due to the influence of the adjacent nitrogen, sulfur, and the aromatic ring. The methylene carbons (C-4 and C-5) will appear at higher field, with their specific shifts influenced by the adjacent heteroatoms. The carbon adjacent to the more electronegative nitrogen (C-4) is generally expected to be slightly more deshielded than the carbon next to sulfur (C-5), though this can vary.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretching | Secondary amine |

| ~3100-3000 | C-H stretching | Aromatic C-H |

| ~2950-2850 | C-H stretching | Aliphatic C-H |

| ~1600, 1480 | C=C stretching | Aromatic ring |

| ~1100 | C-N stretching | Amine |

| ~1070 | C-Br stretching | Aryl bromide |

| ~700 | C-S stretching | Thioether |

Interpretation:

The IR spectrum is expected to show a characteristic N-H stretching band for the secondary amine in the thiazolidine ring. The aromatic C-H and C=C stretching vibrations will confirm the presence of the bromophenyl group. Aliphatic C-H stretches will correspond to the methylene groups of the thiazolidine ring. The C-N, C-S, and C-Br stretches will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Ion |

| 245/243 | [M]⁺ (Molecular Ion) |

| 184/182 | [M - C₂H₄N]⁺ |

| 104 | [C₇H₆Br]⁺ |

| 76 | [C₆H₄]⁺ |

Interpretation:

-

Molecular Ion: The mass spectrum will show a characteristic pair of peaks for the molecular ion at m/z 243 and 245, with approximately equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[4]

-

Fragmentation Pattern: A common fragmentation pathway for thiazolidines involves the cleavage of the ring. The loss of a C₂H₄N fragment would lead to the ion at m/z 182/184. Further fragmentation of the bromophenyl group would also be observed.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of this compound. The combined data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offer a detailed and self-validating picture of the molecule's architecture. This information is crucial for quality control in synthesis, for understanding the compound's chemical properties, and as a foundation for further studies in drug discovery and development.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). Retrieved from [Link]

-

AIP Publishing. (2023). Synthesis of New Scaffolds Thiazolidine-4-One Ring and Characterization from Derivatives of 1,3-Benzodioxole Schiff Bases and it. Retrieved from [Link]

-

MDPI. (2018). Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. Retrieved from [Link]

-

SciSpace. (n.d.). Proton NMR investigation of some substituted 1,3‐thiazolidin‐4‐ones. Retrieved from [Link]

-

ResearchGate. (n.d.). The Chemical shift 1 H-NMR data of some synthesized 4-thiazolidinone.... Retrieved from [Link]

-

ACS Publications. (2005). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Retrieved from [Link]

-

Saarland University. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). The simulated absorption spectra of thiazolidine derivatives (A2–9). Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Retrieved from [Link]

-

National Institutes of Health. (2011). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Retrieved from [Link]

-

SciSpace. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

-

Dialnet. (2023). SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCE. Retrieved from [Link]

-

PubMed. (2006). SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prostate Cancer. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide - Optional[13C NMR]. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,4-Thiazolidinedione. Retrieved from [Link]

-

PubMed. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activities of 2-(4-Bromophenyl)thiazolidine Derivatives

This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by 2-(4-Bromophenyl)thiazolidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and therapeutic potential of this promising class of heterocyclic compounds. The guide emphasizes the causal relationships behind experimental designs and provides validated protocols for the evaluation of these biological activities.

Introduction: The Thiazolidine Scaffold and the Significance of the 2-(4-Bromophenyl) Moiety

The thiazolidine ring is a versatile pharmacophore, a privileged structure in medicinal chemistry, due to its presence in a wide array of biologically active compounds. The five-membered ring containing both sulfur and nitrogen atoms provides a unique three-dimensional structure that can interact with various biological targets. Modifications at different positions of the thiazolidine ring can lead to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects[1][2][3].

The introduction of a 4-bromophenyl group at the 2-position of the thiazolidine ring has been a strategic choice in the design of novel therapeutic agents. The bromine atom, being a halogen, can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its membrane permeability and interaction with target proteins through halogen bonding. This guide will explore the significant biological activities reported for this compound derivatives, providing both theoretical understanding and practical experimental guidance.

I. Antimicrobial Activity

Derivatives of 2-(4-Bromophenyl)thiazolidin-4-one have demonstrated notable activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungal strains[4][5].

A. Mechanism of Action

The precise mechanism of antimicrobial action for this compound derivatives is not fully elucidated but is believed to involve the disruption of essential cellular processes in microorganisms. The thiazolidinone core is a known inhibitor of various bacterial enzymes. The lipophilic nature of the 4-bromophenyl group may facilitate the transport of the molecule across the microbial cell membrane, allowing it to reach its intracellular targets.

B. Quantitative Data Summary

The following table summarizes the antimicrobial activity of representative this compound derivatives against various microbial strains. The activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound A | Escherichia coli | 12.5-25 | [4] |

| Staphylococcus aureus | 25-50 | [4] | |

| Bacillus subtilis | 12.5 | [4] | |

| Candida albicans | 50 | [4] | |

| Compound B | Pseudomonas aeruginosa | >100 | [6] |

| Salmonella typhi | 50 | [6] |

C. Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.

Materials:

-

Test compound (this compound derivative)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for fungi

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in broth to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

D. Experimental Workflow Diagram

Caption: Workflow for Antimicrobial Susceptibility Testing.

II. Anticancer Activity

Thiazolidinone derivatives have emerged as a significant class of compounds with potent anticancer activities[7]. The 2-(4-Bromophenyl) substitution has been explored for its potential to enhance cytotoxicity against various cancer cell lines.

A. Mechanism of Action

The anticancer effects of thiazolidinone derivatives are often multifactorial. They have been reported to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors). Some derivatives act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tyrosine kinases[7]. The presence of the 4-bromophenyl group can influence the binding affinity of these compounds to their target proteins.

B. Quantitative Data Summary

The following table presents the cytotoxic activity of selected this compound derivatives against human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound C | MCF-7 (Breast) | 8.5 | [8] |

| A549 (Lung) | 12.3 | [8] | |

| Compound D | PC-3 (Prostate) | 15.2 | [8] |

| HCT-116 (Colon) | 10.8 | [9] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

D. Signaling Pathway Diagram

Caption: Putative Anticancer Mechanism of Action.

III. Anti-inflammatory Activity

Thiazolidinone derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways[10][11].

A. Mechanism of Action

The anti-inflammatory effects of thiazolidinediones are complex and can involve multiple mechanisms. One proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins[12]. Another potential pathway involves the modulation of the glucocorticoid receptor (GR), leading to its nuclear translocation and subsequent transrepression of pro-inflammatory genes[13][14].

B. Quantitative Data Summary

The anti-inflammatory activity of this compound derivatives is often evaluated in vivo using the carrageenan-induced paw edema model. The activity is expressed as the percentage of edema inhibition.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Compound E | 50 | 45.2 | [15] |

| 100 | 62.5 | [15] | |

| Indomethacin | 10 | 75.8 | [15] |

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.

Materials:

-

Wistar rats (150-200 g)

-

Test compound (this compound derivative)

-

Carrageenan (1% w/v in sterile saline)

-

Standard drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping and Dosing:

-

Divide the rats into groups (e.g., control, standard, test compound at different doses).

-

Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.

-

-

Induction of Edema:

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each group.

-

Determine the percentage of edema inhibition for the treated groups compared to the control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

-

D. Experimental Workflow Diagram

Caption: Carrageenan-Induced Paw Edema Workflow.

IV. Anticonvulsant Activity

Several thiazolidin-4-one derivatives have been synthesized and evaluated for their potential as anticonvulsant agents, with some 2-(4-Bromophenyl) substituted compounds showing promising activity[16][17].

A. Mechanism of Action

The exact mechanism of anticonvulsant action is not fully understood but is thought to involve the modulation of ion channels (e.g., sodium and calcium channels) or neurotransmitter systems (e.g., GABAergic and glutamatergic) in the central nervous system. The structural features of the thiazolidinone ring are believed to be important for interacting with the targets responsible for seizure control.

B. Quantitative Data Summary

Anticonvulsant activity is typically assessed using animal models such as the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests. The results are often presented as the percentage of protection against seizures or as the median effective dose (ED₅₀).

| Compound ID | Test Model | Dose (mg/kg) | Protection (%) | Reference |

| Compound F | MES | 30 | 60 | [16] |

| scPTZ | 100 | 50 | [16] | |

| Phenytoin | MES | 30 | 100 | [16] |

| Ethosuximide | scPTZ | 150 | 100 | [16] |

C. Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model to screen for drugs that are effective against generalized tonic-clonic seizures.

Materials:

-

Mice or rats

-

Test compound (this compound derivative)

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Corneal electrodes

-

Electroshock apparatus

Procedure:

-

Animal Dosing:

-

Administer the test compound or standard drug to the animals (typically via intraperitoneal injection). The control group receives the vehicle.

-

-

MES Induction:

-

At the time of peak effect of the drug (e.g., 30-60 minutes post-injection), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

-

-

Observation:

-

Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is considered as protection.

-

-

Data Analysis:

-

Calculate the percentage of animals protected in each group.

-

If a dose-response study is conducted, the ED₅₀ (the dose that protects 50% of the animals) can be determined.

-

V. Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Key SAR observations include:

-

2-Position (Aryl Substituent): The nature and position of substituents on the phenyl ring at the 2-position of the thiazolidine core are critical for activity. The presence of the electron-withdrawing bromine atom at the para-position often enhances lipophilicity and can contribute to improved biological activity through halogen bonding interactions with target enzymes or receptors[18][19].

-

3-Position (Nitrogen Substituent): Modifications at the N-3 position of the thiazolidinone ring can dramatically alter the biological profile. The introduction of different aryl or alkyl groups can modulate the compound's potency and selectivity for various targets.

-

5-Position: Substitution at the 5-position of the thiazolidinone ring, often with a benzylidene group, has been shown to be crucial for anticancer and anti-inflammatory activities.

VI. Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties make them attractive candidates for further investigation and development as novel therapeutic agents. The synthetic accessibility of the thiazolidine core allows for extensive structural modifications, providing a rich platform for the optimization of their pharmacological profiles. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important heterocyclic scaffold.

References

-

Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway. [Link]

-

Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. [Link]

-

Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. [Link]

-

Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Carrageenan induced Paw Edema Model. [Link]

-

Mechanism of the Anti-Inflammatory Effect of Thiazolidinediones: Relationship with the Glucocorticoid Pathway. [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. [Link]

-

Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. [Link]

-

Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. [Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Link]

-

Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. [Link]

-

Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. [Link]

-

Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. [Link]

-

Screening study of new thiazolidinone derivatives for anticonvulsant activity. [Link]

-

Some features of structure-anticancer activity relationships in sub-library of synthesized azolidinone-carboxylic acids derivatives. [Link]

-

Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. [Link]

-

Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. [Link]

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]

-

Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. [Link]

-

Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. [Link]

-

Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Some Novel 4-Thiazolidinone Derivatives. [Link]

-

Chemistry and biological activity of thiazolidinones. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. [Link]

-

Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. [Link]

-

Remedial effects of novel 2,3-disubstituted thiazolidin-4-ones in chemical mediated inflammation. [Link]

-

Screening study of new thiazolidinone derivatives for anticonvulsant activity. [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]

-

Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties. [Link]

-

Synthesis, Characterization, Molecular Docking, In Vitro Biological Evaluation and In Vitro Cytotoxicity Study of Novel Thiazolidine-4-One Derivatives as Anti-Breast Cancer Agents. [Link]

-

Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]

-

Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. [Link]

-

Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. [Link]

-

Anti-inflammatory and ulcerogenic activities of thiazolidine-4-ones in rats. [Link]

-

Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]

- 11. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Mechanism of the Anti-Inflammatory Effect of Thiazolidinediones: Relationship with the Glucocorticoid Pathway | Semantic Scholar [semanticscholar.org]

- 15. Remedial effects of novel 2,3-disubstituted thiazolidin-4-ones in chemical mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Screening study of new thiazolidinone derivatives for anticonvulsant activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 18. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazolidine Core: A Privileged Scaffold in Medicinal Chemistry - From Serendipitous Discovery to Rational Drug Design

Abstract

The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry. Its journey from a structural component of groundbreaking antibiotics to a key pharmacophore in the management of metabolic diseases and a versatile scaffold in oncology and anti-infective research is a testament to its remarkable chemical tractability and biological promiscuity. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies of thiazolidine compounds. We will delve into the mechanistic intricacies of their diverse biological activities, with a particular focus on the paradigm-shifting thiazolidinediones (TZDs) and their role as nuclear receptor agonists. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to inspire and inform future innovations centered on this privileged heterocyclic system.

The Genesis of a Heterocycle: A Historical Perspective

The formal history of the thiazolidine core is deeply intertwined with the development of synthetic organic chemistry. While the parent 1,3-thiazolidine is a simple heterocycle, its early history is somewhat overshadowed by its more famous derivatives. The fundamental synthesis of the thiazolidine ring is achieved through the condensation of a β-amino-thiol with an aldehyde or ketone.[1] This reaction, elegant in its simplicity, laid the groundwork for the creation of a vast library of derivatives.

However, the thiazolidine scaffold was thrust into the scientific and public consciousness with the discovery of penicillin . In 1928, Alexander Fleming's astute observation of the antibacterial properties of the Penicillium mold marked a turning point in medicine.[2]([Link]) The subsequent elucidation of penicillin's structure by Dorothy Hodgkin in 1945 revealed a complex molecule featuring a strained β-lactam ring fused to a thiazolidine ring. This discovery highlighted the potential of the thiazolidine moiety to be incorporated into structurally complex and biologically potent molecules.

A second major chapter in the history of thiazolidine compounds began in the late 1990s with the introduction of the thiazolidinediones (TZDs) , also known as "glitazones," for the treatment of type 2 diabetes.[3]([Link]) The first of this class, ciglitazone, was identified by Takeda Pharmaceuticals in the early 1980s. Although it was never marketed, its discovery paved the way for the development of troglitazone (the first TZD to receive FDA approval in 1996), rosiglitazone, and pioglitazone.[4]([Link]) These drugs represented a new therapeutic paradigm, targeting the underlying insulin resistance in type 2 diabetes. However, the journey of TZDs has been marked by challenges, with troglitazone being withdrawn from the market due to hepatotoxicity, a fact that underscores the critical importance of careful structure-activity relationship (SAR) studies in drug development.

The Art of Synthesis: Constructing the Thiazolidine Scaffold

The versatility of the thiazolidine core in drug discovery is largely due to the robustness and adaptability of its synthetic routes. Over the decades, methodologies have evolved from classical condensation reactions to more sophisticated and efficient strategies.

Formation of the Thiazolidine and 2,4-Thiazolidinedione Core

The foundational synthesis of the thiazolidine ring involves the condensation of a β-aminothiol, such as cysteamine, with an aldehyde or ketone.[1]([Link])

The synthesis of the medicinally crucial 2,4-thiazolidinedione (TZD) core has been a subject of extensive research. An early and historically significant method was reported by Kallenberg in 1923, which involved the reaction of an α-halogenated carboxylic acid with an alkyl thioncarbamate generated in situ.[5]([Link]) A more common and practical approach involves the condensation of thiourea with chloroacetic acid.[5]([Link])

Experimental Protocol: Synthesis of 2,4-Thiazolidinedione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) and chloroacetic acid (1 equivalent) in water.

-

Reaction: Slowly add concentrated hydrochloric acid. Heat the mixture to reflux and maintain for 6-8 hours.

-

Work-up: Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water to remove any remaining acid, and recrystallize from ethanol or water to yield pure 2,4-thiazolidinedione.

Derivatization of the Thiazolidine Core: The Knoevenagel Condensation

A key reaction for the derivatization of the 2,4-thiazolidinedione ring is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with the active methylene group at the C-5 position of the TZD ring, typically catalyzed by a weak base such as piperidine or pyridine.[6]([Link]) This reaction is instrumental in the synthesis of many biologically active thiazolidinedione derivatives, including the glitazones.

Experimental Protocol: Knoevenagel Condensation for 5-Arylidene-2,4-thiazolidinedione Synthesis

-

Reaction Setup: In a suitable solvent such as ethanol or toluene, dissolve 2,4-thiazolidinedione (1 equivalent) and the desired aromatic aldehyde (1 equivalent).

-

Catalysis: Add a catalytic amount of a base, such as piperidine or baker's yeast for a green chemistry approach.[7]([Link]

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Purification: Wash the solid with a cold solvent and recrystallize to obtain the pure 5-arylidene-2,4-thiazolidinedione derivative.

Caption: A generalized workflow for the Knoevenagel condensation of 2,4-thiazolidinedione.

Thiazolidinediones as Modulators of Nuclear Receptors: The PPARγ Story

The discovery of thiazolidinediones as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) revolutionized the treatment of type 2 diabetes. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose homeostasis.

Mechanism of Action

Thiazolidinediones act as agonists for PPARγ.[3]([Link]) Upon binding to TZD, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The primary effects of PPARγ activation by TZDs include:

-

Enhanced Insulin Sensitivity: By promoting the uptake and utilization of glucose in peripheral tissues, particularly adipose tissue and muscle.

-

Adipocyte Differentiation: Leading to an increase in the number of small, insulin-sensitive fat cells.

-

Modulation of Adipokines: Increasing the secretion of adiponectin, an insulin-sensitizing hormone, and decreasing the levels of inflammatory cytokines like TNF-α.

Caption: The PPARγ signaling pathway activated by thiazolidinediones.

Comparative Efficacy and Side Effects of Thiazolidinediones

While effective, the use of TZDs has been associated with certain side effects, which has led to a more nuanced approach to their clinical application.

| Drug | Glycemic Control (Reduction in HbA1c) | Key Side Effects | Regulatory Status |

| Troglitazone | Significant | Hepatotoxicity | Withdrawn from the market[3]([Link]) |

| Rosiglitazone | 0.5 - 1.5% | Weight gain, edema, increased risk of myocardial infarction (disputed) | Available with restrictions in some regions |

| Pioglitazone | 0.5 - 1.5% | Weight gain, edema, potential increased risk of bladder cancer | Available |

Beyond Diabetes: The Expanding Therapeutic Landscape of Thiazolidine Compounds

The chemical versatility of the thiazolidine scaffold has enabled its exploration in a wide array of therapeutic areas beyond metabolic diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various thiazolidine derivatives. Their mechanisms of action are diverse and often multifactorial, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of malignant cells.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

-

PPARγ-dependent and -independent pathways: Some thiazolidinones exert their anticancer effects through the PPARγ pathway, while others act via different molecular targets.

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| 2,4-Thiazolidinedione derivative | MCF-7 (Breast Cancer) | 0.37 | [8]([Link]) |

| 2,4-Thiazolidinedione derivative | HepG2 (Liver Cancer) | 0.24 | [8]([Link]) |

| 4-Thiazolidinone-Indolin-2-One Analog | A549 (Lung Cancer) | 40 | [9]([Link]) |

| 4-Thiazolidinone-Indolin-2-One Analog | PC3 (Prostate Cancer) | 50 | [9]([Link]) |

Antimicrobial Activity

The thiazolidine ring is a key structural feature of many antimicrobial agents. The mechanism of action of these compounds can vary significantly.

-

Penicillins: Inhibit bacterial cell wall synthesis by acylating the transpeptidase enzyme.

-

Ethionamide: A second-line antituberculosis drug, ethionamide is a prodrug that is activated by a mycobacterial enzyme (EthA) to inhibit mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[10]([Link])

-

Other Thiazolidine Derivatives: Have shown broad-spectrum activity against various bacteria and fungi, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.

| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |

| Imidazolyl Thiazolidinedione | S. aureus | 1.9 | [11]([Link]) |

| Imidazolyl Thiazolidinedione | P. aeruginosa | 0.56 | [11]([Link]) |

| 4-Thiazolidinone Derivative | S. aureus | 100-400 | [12]([Link]) |

| 4-Thiazolidinone Derivative | P. fluorescens | 100-400 | [12]([Link]) |

Other Therapeutic Applications

The biological activities of thiazolidine derivatives extend to a range of other conditions:

-

Antiviral: The thiazole ring of the HIV protease inhibitor ritonavir is a critical component for its activity.[13]([Link])

-

Anticonvulsant: Ralitoline , a thiazolidinone derivative, has demonstrated potent anticonvulsant effects by blocking voltage-sensitive sodium channels.[14]([Link])

-

Anti-inflammatory: Many thiazolidine derivatives exhibit anti-inflammatory properties, often linked to the modulation of inflammatory pathways.

Future Directions and Conclusion

The journey of thiazolidine compounds, from the accidental discovery of penicillin to the rational design of targeted therapies, is a compelling narrative of scientific progress. The thiazolidine scaffold has proven to be a remarkably "privileged" structure in medicinal chemistry, capable of interacting with a diverse array of biological targets to elicit a wide range of therapeutic effects.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Synthetic Methodologies: The continual refinement of synthetic routes to allow for more efficient and diverse derivatization of the thiazolidine core.

-

Elucidation of Novel Mechanisms of Action: Investigating the molecular targets and signaling pathways modulated by new thiazolidine derivatives to uncover novel therapeutic opportunities.

-

Structure-Based Drug Design: Utilizing computational tools and biophysical techniques to design next-generation thiazolidine-based drugs with improved efficacy and safety profiles.

-

Exploration of New Therapeutic Areas: Expanding the application of thiazolidine compounds to address unmet medical needs in areas such as neurodegenerative diseases and rare genetic disorders.

References

-

American Chemical Society. Alexander Fleming Discovery and Development of Penicillin. [Link]

-

Ethionamide: An Overview. Patsnap Synapse. [Link]

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. [Link]

-

Anticonvulsant and sodium channel blocking effects of ralitoline in different screening models. PubMed. [Link]

-

An efficient method for Knoevenagel condensation: a facile synthesis of 5-arylidenyl 2,4-thiazolidinedione. Taylor & Francis Online. [Link]

-

Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives. Arabian Journal of Chemistry. [Link]

-

Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. RSC Publishing. [Link]

-

Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. MDPI. [Link]

-

Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry (RSC Publishing). [Link]

-

Thiazolidinedione. Wikipedia. [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. [Link]

-

Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central. [Link]

-

Thiazolidine. Wikipedia. [Link]

-

Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. PMC. [Link]

-

Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. [Link]

Sources

- 1. Thiazolidine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 3. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 4. nps.org.au [nps.org.au]

- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C0NJ00691B [pubs.rsc.org]